(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid
Overview
Description
“(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C16H23BN2O5 . It has a molecular weight of 334.18 . The compound is solid in its physical form .
Physical and Chemical Properties Analysis
The compound is solid in its physical form . The compound should be stored at normal temperature .
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Triazine and its analogs, including structures resembling (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid, play a crucial role in medicinal chemistry. They have been evaluated for a wide spectrum of biological activities such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. The triazine nucleus is considered a core moiety for future drug development (Verma et al., 2019).
Piperazine and its Derivatives in Anti-Tuberculosis Drugs
Piperazine, a crucial scaffold in numerous marketed drugs, is noted for its diverse pharmacological activities. Recent studies have highlighted potent molecules containing piperazine against Mycobacterium tuberculosis, including multi-drug-resistant and extremely drug-resistant strains. This underscores the significance of piperazine derivatives in developing anti-mycobacterial agents, benefiting medicinal chemists in drug discovery (Girase et al., 2020).
Piperazine Derivatives in Drug Development
Piperazine derivatives are recognized in drug development for their versatility and presence in drugs with various therapeutic uses. Modifying the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules. These derivatives are involved in developing drugs with a broad range of therapeutic applications, suggesting the ongoing exploration and potential of piperazine-based molecules (Rathi et al., 2016).
Catalytic Non-Enzymatic Kinetic Resolution in Asymmetric Synthesis
The concept of catalytic non-enzymatic kinetic resolution is vital in asymmetric synthesis, where chiral catalysts are used for the resolution of racemic compounds. This method is gaining popularity for providing high enantioselectivity and yield, marking its importance in organic synthesis and the potential role of compounds like this compound in this field (Pellissier, 2011).
Advances in Drug Discovery of Carbonic Anhydrase Inhibitors
Boronic acids, related to the structure of this compound, have been recognized in the field of carbonic anhydrase inhibition. The understanding of inhibitor classes and inhibition mechanisms, mainly through structure-based drug design approaches, has led to potential therapeutic implications in managing various diseases (Supuran, 2017).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[4-chloro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17(23)24)4-5-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLGRHFYXCFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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